3-Nitro-4-piperidinocinnamic acid
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Overview
Description
3-Nitro-4-piperidinocinnamic acid is an organic compound with the molecular formula C14H16N2O4 It features a cinnamic acid backbone substituted with a nitro group at the third position and a piperidine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-piperidinocinnamic acid typically involves a multi-step process:
Nitration of Cinnamic Acid: The starting material, cinnamic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.
Piperidine Substitution: The nitro-cinnamic acid is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-piperidinocinnamic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Hydrogenation: The double bond in the cinnamic acid moiety can be hydrogenated to form the corresponding saturated acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Hydrogenation: Hydrogen gas, palladium on carbon.
Major Products
Reduction: 3-Amino-4-piperidinocinnamic acid.
Substitution: Various N-alkyl or N-acyl derivatives.
Hydrogenation: 3-Nitro-4-piperidinohydrocinnamic acid.
Scientific Research Applications
3-Nitro-4-piperidinocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Nitro-4-piperidinocinnamic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the piperidine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-piperidinobenzoic acid: Similar structure but with a benzoic acid backbone.
3-Nitro-4-piperidinohydrocinnamic acid: Similar structure but with a saturated cinnamic acid backbone.
4-Piperidinocinnamic acid: Lacks the nitro group.
Uniqueness
3-Nitro-4-piperidinocinnamic acid is unique due to the combination of the nitro group and the piperidine ring on the cinnamic acid backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
(E)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16N2O4/c17-14(18)7-5-11-4-6-12(13(10-11)16(19)20)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2,(H,17,18)/b7-5+ |
InChI Key |
BPABUEYGYPZKMX-FNORWQNLSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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